Fluorocarazolol

Neuroscience PET Imaging Receptor Quantification

Fluorocarazolol is a fluorinated analog of the non-selective β-adrenoceptor antagonist carazolol, developed primarily as a positron emission tomography (PET) radioligand. Unlike its hydrophilic analog [11C]CGP 12177, its lipophilicity (logP = 2.2) enables it to cross the blood-brain barrier for cerebral imaging.

Molecular Formula C18H21FN2O2
Molecular Weight 316.4 g/mol
CAS No. 157989-11-2
Cat. No. B126511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorocarazolol
CAS157989-11-2
Synonyms(18F)-fluorocarazolol
1-(9H-carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol
fluorocarazolol
fluorocarazolol, (R-(R*,R*))-stereoisome
Molecular FormulaC18H21FN2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
InChIInChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3
InChIKeyQHLGXPUIUKSADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorocarazolol (CAS 157989-11-2): PET Tracer Procurement for Beta-Adrenoceptor Research


Fluorocarazolol is a fluorinated analog of the non-selective β-adrenoceptor antagonist carazolol, developed primarily as a positron emission tomography (PET) radioligand [1]. Unlike its hydrophilic analog [11C]CGP 12177, its lipophilicity (logP = 2.2) enables it to cross the blood-brain barrier for cerebral imaging [2]. The S-enantiomer exhibits high affinity for β-adrenoceptors (Kd = 68 pM), making it a potent tool for in vivo quantification [3].

Fluorocarazolol Procurement: Why Not Just Use Carazolol or Another Beta-Blocker?


Generic substitution is not feasible in PET radiopharmaceutical research because target compound utility is dictated by specific physicochemical properties and labeling chemistry, not just receptor affinity [1]. Fluorocarazolol's value proposition is its validated ability to cross the blood-brain barrier (BBB) for cerebral β-adrenoceptor imaging, a property absent in the hydrophilic standard [11C]CGP 12177 [2]. Furthermore, [11C]carazolol, the C-11 labeled analog of the parent compound, shows negligible brain penetration and lacks specific binding in the central nervous system, making it unsuitable for neurological studies [3].

Fluorocarazolol (F-18) vs. Alternatives: Head-to-Head Evidence for Scientific Selection


Cerebral β-Adrenoceptor Imaging: Validation of Blood-Brain Barrier Penetration

Fluorocarazolol is the first radioligand validated to visualize cerebral β-adrenoceptors in humans, a critical differentiator from the alternatives. The hydrophilic standard [11C]CGP 12177 cannot cross the blood-brain barrier (BBB) [1]. In direct comparative studies, the cerebral uptake of [11C]carazolol was 'much lower' and importantly 'nonspecific' compared to fluorocarazolol, which demonstrated specific binding [2]. In human PET studies, fluorocarazolol achieved a total-to-nonspecific binding ratio in the brain of 2.5 to 2.75 at later time intervals, proving its utility for CNS receptor quantification [3].

Neuroscience PET Imaging Receptor Quantification

Genetic Toxicology Safety Profile: A Critical Procurement Consideration

A critical negative differentiator for human use is fluorocarazolol's mutagenic potential. In the Ames test, it induces a strong, dose-related increase in revertants [1]. This contrasts sharply with its parent compound, carazolol, which is nonmutagenic in the same assay [2]. This toxicity data has been cited as preventing its widespread human use, a limitation not shared by [11C]CGP 12177, which has been applied successfully in patient studies [3].

Toxicology Radiotracer Safety Drug Development

Enantiomer-Specific Negative Control for PET Experimental Design

The (R)-enantiomer of fluorocarazolol offers a unique experimental control for determining nonspecific binding. It exhibits a 16-fold lower affinity for β-adrenoceptors (Kd = 1128 pM) compared to the active (S)-enantiomer (Kd = 68 pM) [1]. Crucially, (R)-[18F]fluorocarazolol shows no observable specific binding in vivo, allowing researchers to use it as an independent measure of nonspecific binding within the same chemical space [2]. This is a significant methodological advantage not offered by [11C]CGP 12177 or [11C]carazolol.

Molecular Imaging Assay Development Receptor Binding

Peripheral Organ Uptake: Quantifiable Specific Binding in Heart and Lungs

Beyond cerebral imaging, fluorocarazolol provides quantifiable images of β-adrenoceptors in peripheral organs. In human subjects, pulmonary and myocardial tissue-to-plasma concentration ratios reached 11.6 and 18.1, respectively [1]. These ratios were dramatically reduced to approximately 2.0 following receptor blockade with pindolol, demonstrating high specific binding [1]. This represents a higher contrast compared to the hydrophilic [11C]CGP 12177, which, while clinically approved, is limited to cell-surface receptors and yields non-specific binding profiles [2].

Cardiology Pulmonology Receptor Quantification

Fluorocarazolol: Optimal Scenarios for Scientific and Preclinical Procurement


Preclinical PET Imaging of Cerebral β-Adrenoceptors in Neurological Disease Models

Fluorocarazolol is the optimal choice for rodent or porcine studies investigating the role of β-adrenoceptors in conditions like depression, Alzheimer's disease, or stress adaptation [1]. Its established ability to cross the BBB and provide specific-to-nonspecific binding ratios of 2.5–2.75 in the brain makes it the only validated PET ligand for this purpose, where alternatives like [11C]CGP 12177 and [11C]carazolol fail due to lack of brain penetration or specificity [2].

Combined Central and Peripheral β-Adrenoceptor Quantification in Single-Scan Protocols

For research programs needing to simultaneously assess receptor density in heart, lungs, and brain within the same subject, fluorocarazolol is uniquely suited. High tissue-to-plasma ratios in the heart (18.1) and lung (11.6) demonstrate peripheral target engagement [3], while its BBB penetration allows for concurrent cerebral mapping, a dual capability not shared by the peripherally-restricted [11C]CGP 12177 [2].

Method Development for Receptor Occupancy Assays Using Enantiomeric Controls

Labs focused on developing high-precision PET methods for receptor occupancy can leverage the (R)-enantiomer of fluorocarazolol. Since (R)-[18F]fluorocarazolol shows negligible specific binding in vivo (Kd = 1128 pM), it can be used as an ideal, chemically identical tracer for measuring nonspecific binding [4]. This provides a robust internal control that improves model accuracy over using a different blocking drug, a strategy not available with other single-enantiomer radioligands.

Preclinical Toxicology Screening for Novel Beta-Adrenergic Therapeutics

Given its well-documented mutagenic profile in the Ames test, fluorocarazolol serves as a crucial negative-control or benchmark tracer in toxicology studies assessing the safety of new beta-blockers [5]. Its use must be restricted exclusively to preclinical models, where its established toxicological data is valuable for comparative risk assessment [6].

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